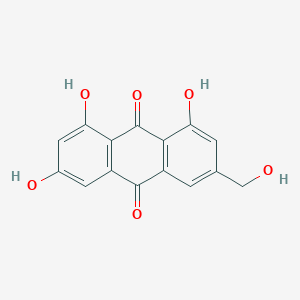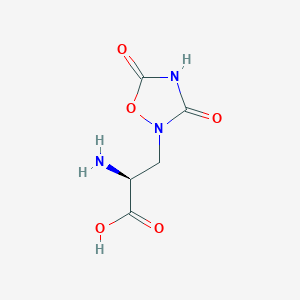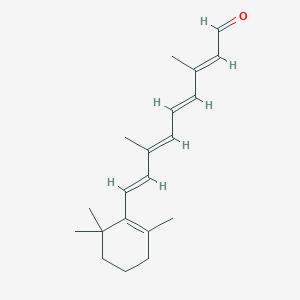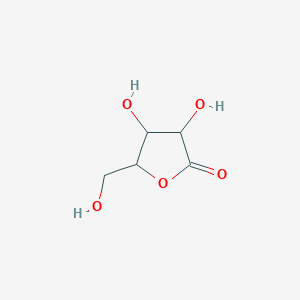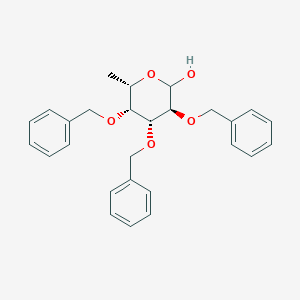
2,3,4-Tri-O-benzyl-L-fucopyranose
Übersicht
Beschreibung
2,3,4-Tri-O-benzyl-L-fucopyranose is a synthetic derivative of L-fucopyranose, where the hydroxyl groups at the 2, 3, and 4 positions have been modified with benzyl groups. This modification enhances its chemical stability and makes it a versatile intermediate for the synthesis of complex carbohydrates and oligosaccharides.
Synthesis Analysis
The synthesis of related compounds often involves the acetylation of L-fucose, followed by specific reactions to introduce benzyl groups at the desired positions. For example, the synthesis of 2-O-α-L-fucopyranosyl-L-fucopyranose, a related compound, involves acetylation followed by benzyl protection and subsequent glycosylation reactions to form disaccharides (Flowers, Levy, & Sharon, 1967).
Molecular Structure Analysis
The molecular structure of derivatives, like 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-D-glucopyranose, has been studied using X-ray diffraction, revealing detailed information about their crystalline structure and the spatial arrangement of protective groups (Brito-Arias et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis of Sialyl Le(x) Ganglioside Analogues : Methyl thioglycoside derivatives of 2-, 3-, and 4-deoxy-L-fucopyranose, related to 2,3,4-Tri-O-benzyl-L-fucopyranose, have been used as glycosyl donors for synthesizing sialyl Le(x) ganglioside analogues. These analogues have modified alpha-L-fucopyranosyl moieties, indicating potential applications in developing therapeutic compounds (Hasegawa et al., 1994).
Synthesis of Modified Glucopyranosides : The compound has been used in the synthesis of benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-4-O-(2,3,4-tri-O-benzyl-L-fucopyranosyl)-D-glucopyranose, demonstrating its utility in creating structurally complex sugars (Jacquinet & Sinaÿ, 1975).
Synthesis of Benzyl Glucopyranosides and Mannopyranosides : An efficient synthesis method for benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside has been developed, showcasing the compound's role in selective derivatization of sugars (Lu et al., 2005).
Glycosylation of Amino Acids : Trifluoromethanesulfonic anhydride has been shown to effectively synthesize alpha and beta O-glycosyl-L-serine, -L-threonine, and -L-hydroxyproline using compounds like 2,3,4-Tri-O-benzyl-L-fucopyranose, highlighting its role in glycosylation processes (Lacombe et al., 1981).
Synthesis of Disaccharides and Oligosaccharides : Various studies have used 2,3,4-Tri-O-benzyl-L-fucopyranose for synthesizing complex disaccharides and oligosaccharides. These include the synthesis of compounds found in fucoidin, blood-group substances, and other biologically significant sugars (Flowers et al., 1967; Jain & Matta, 1990; Jacquinet & Sinaÿ, 1979).
Pharmaceutical Applications : The synthesis of derivatives like di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside indicates potential pharmaceutical applications of 2,3,4-Tri-O-benzyl-L-fucopyranose in creating drug molecules (Nifant'ev et al., 1992).
Enzymatic Catalysis in Digitalis lanata : In a study, enzymes from Digitalis lanata catalyzed the transfer of D-fucose from synthetic UDP-D-fucose, synthesized using 2,3,4-Tri-O-benzyl-L-fucopyranose, to cardenolide aglycones, hinting at its role in biosynthetic pathways (Faust et al., 1994).
Eigenschaften
IUPAC Name |
(3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24+,25+,26-,27?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAQXZMHYZXWBZ-OGPNLZSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Tri-O-benzyl-L-fucopyranose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



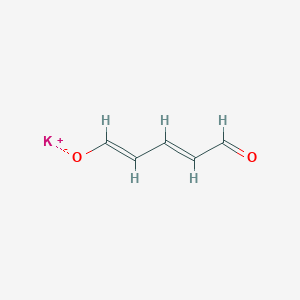
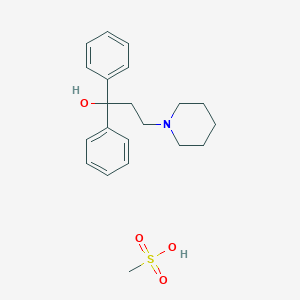
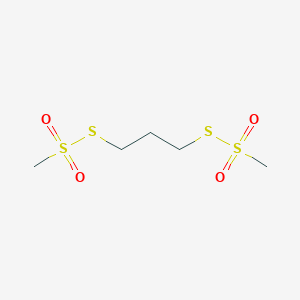

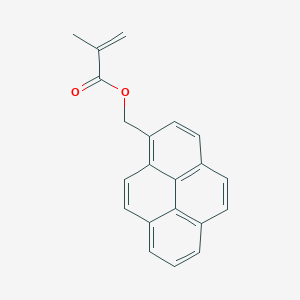
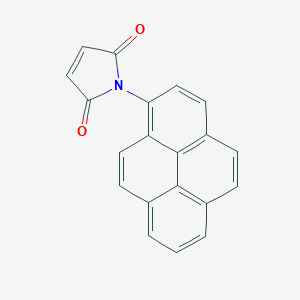
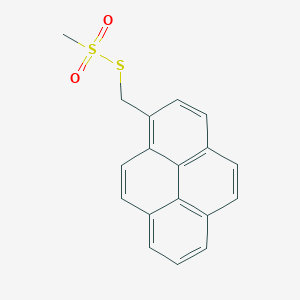

![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)
![N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B13862.png)
